molecular formula C₂₀H₂₄N₂O₅S B1663521 MCC950 CAS No. 210826-40-7

MCC950

Cat. No.: B1663521
CAS No.: 210826-40-7
M. Wt: 404.5 g/mol
InChI Key: HUUSXLKCTQDPGL-UHFFFAOYSA-N
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Description

NOD-like receptor (NLR) pyrin domain-containing protein 3 (NLRP3) senses pathogen-derived, environmental, and host-derived factors and initiates the formation of inflammasomes, complexes involved in complex diseases including multiple sclerosis, type 2 diabetes, Alzheimer’s disease, and atherosclerosis. MCC950 is a selective inhibitor of NLRP3, blocking the release of IL-1β in macrophages primed with LPS and activated with ATP or nigericin (IC50 = 7.5 nM). It does not inhibit NLRC4, AIM2, TLR2 signaling, or priming of NLRP3. This compound prevents oligomerization of apoptosis-associated speck-like protein containing a CARD (ASC) in cells stimulated with LPS and nigericin. MCC-950 is active in vivo, blocking the production of IL-1β and enhancing survival in mouse models of multiple sclerosis and cryopyrin-associated periodic syndrome. It is also active in ex vivo samples from individuals with Muckle-Wells syndrome.
this compound is a potent, selective NLRP3 inhibitor with IC50 of 7.5 nM and 8.1 nM in BMDMs and HMDMs, respectively.

Mechanism of Action

Target of Action

MCC950, also known as CRID3, MCC-950, N-((1,2,3,5,6,7-hexahydro-s-indacen-4-yl)carbamoyl)-4-(2-hydroxypropan-2-yl)furan-2-sulfonamide, or CP-456773, is a potent and selective inhibitor of the NLRP3 inflammasome . The NLRP3 inflammasome is a cytoplasmic multimolecular platform composed of NLRP3 protein bound to an adaptor protein, apoptosis-associated speck-like protein containing a CARD (ASC) and procaspase-1 .

Mode of Action

This compound blocks the release of IL‑1β induced by NLRP3 activators . It inhibits the NLRP3 inflammasome by directly targeting the NLRP3 NATCH domain and interfering with the Walker B motif function, thus preventing NLRP3 conformational change and oligomerization . This compound binds to NLRP3, blocks its ability to hydrolyze ATP, and thus prevents it from maintaining its active structural conformation, thereby inhibiting NLRP3-induced ASC oligomerization and reducing cleavage of caspase-1 .

Biochemical Pathways

This compound affects the biochemical pathways related to inflammation and immune response. It suppresses the activation of the NLRP3 inflammasome, which leads to a decrease in the release of pro-inflammatory cytokines IL-1β, IL-18, IL1-α, IFNγ, TNF-α, IL6, IL17, chemokine MIP1a, and Nitric Oxide . Moreover, this compound has been found to inhibit the chloride intracellular channel–dependent chloride efflux, leading to a modification of the inflammatory response .

Pharmacokinetics

The dosage used in studies varies, but a common dosage is 40 mg/kg .

Result of Action

This compound has been shown to ameliorate various conditions associated with inflammation. For instance, it has been found to improve neurological function and survival after cardiac arrest and resuscitation . In a murine model of ulcerative colitis, this compound significantly improved body weight gain, colon length, colon weight to body weight ratio, disease activity index, and histopathological scores . It also reduced the release of pro-inflammatory cytokines and activation of caspase-1 .

Action Environment

The efficacy of this compound can be influenced by various environmental factors. For instance, the presence of NLRP3 activators such as nigericin, ATP, and MSU crystals can affect the action of this compound . Furthermore, the effect of this compound can be influenced by the physiological environment, such as the presence of inflammation or immune response .

Biochemical Analysis

Biochemical Properties

MCC950 interacts with the NLRP3 inflammasome, a multi-protein complex that includes NLRP3, ASC, and caspase-1 . This compound directly targets the NLRP3 NATCH domain and interferes with the Walker B motif function, which is crucial for ATP hydrolysis, a requirement for NLRP3 conformational change and oligomerization .

Cellular Effects

This compound has been shown to have significant effects on various types of cells and cellular processes. It inhibits the NLRP3 inflammasome, thereby reducing the production of pro-inflammatory cytokines such as IL-1β and IL-18 . This can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

This compound exerts its effects at the molecular level by directly interacting with the Walker B motif within the NLRP3 NACHT domain . This interaction blocks ATP hydrolysis, inhibiting NLRP3 activation and inflammasome formation .

Temporal Effects in Laboratory Settings

This compound has been shown to be stable and effective over time in laboratory settings . For instance, in a study on a transgenic mouse model of Huntington’s disease, daily treatment with this compound for five weeks resulted in significant improvements in neuronal density and reductions in neuroinflammation .

Dosage Effects in Animal Models

In animal models, the effects of this compound have been shown to vary with different dosages . For example, in a transgenic mouse model of Huntington’s disease, daily treatment with this compound (10 mg/kg of body weight) for five weeks resulted in improved motor function, extended lifespan, and reduced neuroinflammation .

Metabolic Pathways

This compound has been shown to affect several metabolic pathways. For instance, it has been reported to restore fatty acid uptake and utilization by regulating the expression of CD36 and CPT1β, and reduce glucose uptake and oxidation via regulating the expression of GLUT4 and p-PDH .

Subcellular Localization

Given that it interacts with the NLRP3 inflammasome, it is likely that it localizes to the cytoplasm where the inflammasome is assembled .

Properties

IUPAC Name

1-(1,2,3,5,6,7-hexahydro-s-indacen-4-yl)-3-[4-(2-hydroxypropan-2-yl)furan-2-yl]sulfonylurea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N2O5S/c1-20(2,24)14-10-17(27-11-14)28(25,26)22-19(23)21-18-15-7-3-5-12(15)9-13-6-4-8-16(13)18/h9-11,24H,3-8H2,1-2H3,(H2,21,22,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUUSXLKCTQDPGL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C1=COC(=C1)S(=O)(=O)NC(=O)NC2=C3CCCC3=CC4=C2CCC4)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N2O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2047301
Record name CP-456773
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2047301
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

404.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

210826-40-7
Record name MCC-950
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0210826407
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name CP-456773
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2047301
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name MCC-950
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6RS86E2BWQ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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